Bis-tert-butyldimethylsilyl-trans-calcipotriol is derived from calcipotriol, which is obtained through various synthetic pathways involving vitamin D precursors. The compound falls under the classification of organic compounds and can be categorized as a steroid due to its structural features resembling those of steroid hormones.
The synthesis of bis-tert-butyldimethylsilyl-trans-calcipotriol typically involves several key steps:
These methods ensure high yields and purity levels, making the compound suitable for pharmaceutical applications .
The molecular structure of bis-tert-butyldimethylsilyl-trans-calcipotriol can be represented with the following characteristics:
The structural configuration plays a significant role in its biological activity, influencing how it interacts with cellular receptors associated with vitamin D metabolism .
Bis-tert-butyldimethylsilyl-trans-calcipotriol participates in various chemical reactions typical for steroid derivatives:
The mechanism of action for bis-tert-butyldimethylsilyl-trans-calcipotriol primarily involves its interaction with vitamin D receptors (VDR) in target tissues:
These properties are crucial for its formulation into topical preparations used for dermatological treatments .
Bis-tert-butyldimethylsilyl-trans-calcipotriol has several applications in scientific research and medicine:
Bis-TBDMS-trans-calcipotriol (CAS No. 112849-27-1) is a chemically modified derivative of the vitamin D analog calcipotriol. Its systematic IUPAC name is (1S,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol, reflecting its complex stereochemistry and functional group arrangement [2] [5]. The molecular formula C₃₉H₆₈O₃Si₂ (molecular weight: 641.13 g/mol) confirms the incorporation of two tert-butyldimethylsilyl (TBDMS) protective groups, which replace the hydroxyl hydrogen atoms at positions C-3 and C-5 of calcipotriol’s A-ring [1] [8]. The compound typically exists as a clear, viscous oil with a predicted boiling point of 628.2±55.0°C and density of 0.98±0.1 g/cm³, consistent with its hydrophobic silyl ether modifications [5] [8].
Table 1: Key Identifiers of Bis-TBDMS-trans-calcipotriol
Property | Value |
---|---|
CAS Number | 112849-27-1 |
Molecular Formula | C₃₉H₆₈O₃Si₂ |
Molecular Weight | 641.13 g/mol |
IUPAC Name | (1S,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol |
Key Stereocenters | (3S,5R)-silyloxy configuration; (1S,4R,1R,3aS,7aR)-chiral backbone |
Synonyms | Calcipotriol Impurity 10; Trans-Calcipotriol-bis-TBDMS-ether; 24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol [5] [8] |
The stereochemical designation (3S,5R) denotes the specific configuration of the TBDMS-protected hydroxy groups on the cyclohexylidene A-ring, which is critical for maintaining the spatial orientation required for biological activity in the final deprotected molecule [2] [7].
Bis-TBDMS-trans-calcipotriol serves as a crucial protected intermediate in the multistep synthesis of calcipotriol (a vitamin D₃ analog used topically for psoriasis) and its structural derivatives. The TBDMS groups shield the labile hydroxyl moieties at C-3 and C-5 during synthetic transformations, preventing undesired side reactions such as oxidation, elimination, or rearrangement [3] [4]. This protective strategy is indispensable for maintaining regiochemical integrity during late-stage coupling reactions, particularly in the convergent assembly of vitamin D analogs where the A-ring fragment is joined to the CD-ring/side-chain unit [3].
Commercial suppliers (e.g., ClearSynth, LEAPChem) explicitly categorize this compound under "Calcipotriol Impurities" and highlight its application in analytical method development (AMV), quality control (QC), and commercial production under Abbreviated New Drug Application (ANDA) guidelines [2] [5] [7]. The intermediate’s stability enables rigorous purification and characterization, ensuring batch-to-batch reproducibility in pharmaceutical manufacturing. For example, vendors provide the compound with >95% purity, stored under inert conditions (-20°C) to prevent desilylation [5] [8].
Table 2: Comparative Protective Group Strategies in Vitamin D Synthesis
Protective Group | Stability Under Basic Conditions | Stability Under Acidic Conditions | Deprotection Method | Utility in Calcipotriol Synthesis |
---|---|---|---|---|
TBDMS (Bis-TBDMS-trans-calcipotriol) | High | Moderate | Fluoride (e.g., TBAF) | High; prevents A-ring degradation |
Acetyl | Low | Low | Base hydrolysis | Limited; prone to migration |
Benzyl | High | High | Hydrogenolysis | Moderate; requires harsh conditions |
MOM | Moderate | Low | Acidic hydrolysis | Low; incompatible with CD-ring chemistry |
The synthetic utility of Bis-TBDMS-trans-calcipotriol is underscored by its role in modular vitamin D analog platforms. As described in convergent syntheses, electrophilic CD-ring fragments (e.g., aldehyde 11) couple with nucleophilic A-ring precursors like Bis-TBDMS-trans-calcipotriol via Julia-Kocienski olefination or Wittig reactions, followed by deprotection to yield target molecules [3] [4]. This approach bypasses traditional semisynthesis from vitamin D₂ (requiring 14 steps with HPLC separation), significantly streamlining the production of novel C20-modified analogs [3] [6].
Bis-TBDMS-trans-calcipotriol retains the core secosteroidal backbone and triene system of calcipotriol (also known as calcipotriene), but with strategic modifications:
Table 3: Structural Comparison with Key Vitamin D Analogs
Compound | Structural Features | Key Functional Differences from Bis-TBDMS-trans-calcipotriol |
---|---|---|
Calcipotriol (PRI-2201) | Natural (5Z,7E)-triene; C-24 (S)-cyclopropyl; 1,3-diol A-ring | Free OH groups at C-1/C-3; bioactive form |
Bis-TBDMS-trans-calcipotriol | (5Z,7E)-triene; C-24 (S)-cyclopropyl; 3,5-bis-TBDMS-protected A-ring | Silyl ethers instead of OH; synthetic intermediate |
PRI-2205 | (5E,7E)-triene geometry; C-24 (R)-cyclopropyl; free diol | Geometric isomerism at Δ⁵; altered VDR binding |
Tacalcitol (PRI-2191) | Natural (5Z,7E)-triene; C-24 (R)-hydroxy side chain | No cyclopropyl; side-chain hydroxylation |
1α,25-(OH)₂DHT₃ | Rotated A-ring (dihydrotachysterol-like); 1α,25-dihydroxy groups | A-ring stereochemical inversion; distinct metabolic stability |
The geometric isomerism of the triene system profoundly impacts biological activity. For instance, the (5E,7E)-isomer PRI-2205 (synthesized via analogous TBDMS-protected intermediates) exhibits weaker antiproliferative effects against HL-60 leukemia cells than calcipotriol, confirming that the natural (5Z,7E)-configuration is optimal for bioactivity [4] [9]. Similarly, the C-24 stereochemistry influences potency: the diastereomeric PRI-2202 (24-epi-calcipotriol) shows enhanced activity against MCF-7 breast cancer cells compared to its C-24 counterpart, illustrating how side-chain modifications accessible through intermediates like Bis-TBDMS-trans-calcipotriol enable fine-tuning of therapeutic profiles [4] [10].
In vitamin D analog synthesis, this compound exemplifies strategic protection to overcome instability. Calcipotriol’s labile 1,3-diol system is prone to dehydration under acidic or thermal stress. By masking these OH groups as TBDMS ethers, the intermediate withstands harsh coupling conditions (e.g., electroreductive cyclizations or decarboxylative cross-couplings) essential for constructing the CD-ring fragments [3] [6]. Final fluoride-mediated deprotection restores the bioactive diol without epimerizing sensitive chiral centers [2] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2